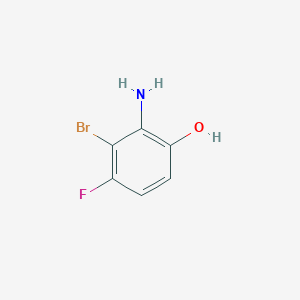

2-Amino-3-bromo-4-fluorophenol

CAS No.: 1805533-08-7

Cat. No.: VC2773599

Molecular Formula: C6H5BrFNO

Molecular Weight: 206.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805533-08-7 |

|---|---|

| Molecular Formula | C6H5BrFNO |

| Molecular Weight | 206.01 g/mol |

| IUPAC Name | 2-amino-3-bromo-4-fluorophenol |

| Standard InChI | InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H,9H2 |

| Standard InChI Key | RITPHKAXJGUNPG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1O)N)Br)F |

| Canonical SMILES | C1=CC(=C(C(=C1O)N)Br)F |

Introduction

Chemical Identity and Structural Properties

2-Amino-3-bromo-4-fluorophenol is an organic compound with the molecular formula C6H5BrFNO and a molecular weight of approximately 206 Da . Its structure features a phenol ring substituted with three functional groups: an amino group (-NH2) at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 4-position . This specific arrangement of substituents contributes to its unique chemical reactivity and applications.

The compound's chemical identity is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1805533-08-7 |

| Molecular Formula | C6H5BrFNO |

| Molecular Weight | 206 Da |

| LogP | 1.75 |

| Polar Surface Area | 46 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bond Count | 0 |

| Number of Rings | 1 |

The presence of both halogens (bromine and fluorine) alongside the amino and hydroxyl groups creates a molecule with interesting chemical behavior. The electron-withdrawing nature of the halogens combined with the electron-donating properties of the amino and hydroxyl groups results in a compound with polarized electron distribution, influencing its reactivity patterns and intermolecular interactions.

Synthesis Methods

The synthesis of 2-Amino-3-bromo-4-fluorophenol typically involves multiple chemical transformations to introduce the required functional groups in the correct positions. Several synthetic routes have been documented in the literature.

Traditional Synthetic Approach

A common synthetic pathway involves the selective bromination of 4-fluorophenol followed by amination. This method typically proceeds through the following steps:

-

Bromination: 4-fluorophenol undergoes selective bromination at the 3-position.

-

Introduction of the amino group: This can be achieved through various methods, including:

-

Diazotization followed by reduction of the diazonium salt

-

Nitration followed by reduction of the nitro group to an amino group

-

These processes require careful control of reaction conditions to achieve selective substitution and maintain high yields.

Patent-Described Methods

Related compounds, such as 3-amino-4-fluorophenol, have been synthesized through methods that could be adapted for 2-Amino-3-bromo-4-fluorophenol. One such approach involves:

-

Starting with 2-bromo-4-fluoro-5-nitrobenzene ethyl formate

-

Reaction with alkaline matter, hydrogenation catalyst, and organic solvent

-

Hydrogenation under controlled conditions

-

Product separation through filtration, distillation, washing, and drying

While this patent specifically describes the synthesis of 3-amino-4-fluorophenol, similar principles could be applied to synthesize 2-Amino-3-bromo-4-fluorophenol with appropriate modifications to the starting materials and reaction conditions.

Industrial Production Considerations

In industrial settings, continuous flow processes are often employed for the synthesis of halogenated aminophenols, offering several advantages:

-

Better control over reaction conditions

-

Improved safety when handling hazardous reagents

-

Enhanced reproducibility and scalability

-

Higher purity products with fewer side reactions

These methods often utilize catalysts and precisely controlled temperatures to optimize reaction efficiency and product yield.

Chemical Reactivity and Transformations

The reactivity of 2-Amino-3-bromo-4-fluorophenol is largely determined by its multiple functional groups, each contributing distinct chemical behaviors.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group can participate in various reactions:

-

Esterification: Reaction with acyl halides or anhydrides to form esters

-

Etherification: Formation of ethers through reaction with alkyl halides

-

Deprotonation: The OH group can act as a weak acid, forming phenolate ions in basic conditions

Reactions Involving the Amino Group

The amino group provides nucleophilic character and can undergo:

-

Acylation: Formation of amides through reaction with acyl halides or anhydrides

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines

-

Diazotization: Conversion to diazonium salts, which can be used for further transformations

Halogen-Related Reactions

The bromine and fluorine atoms contribute to electrophilic aromatic substitution patterns and can participate in:

-

Nucleophilic aromatic substitution: Particularly facilitated by the electron-withdrawing effects of the halogens

-

Metal-catalyzed coupling reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling

-

Halogen-metal exchange: Bromine can undergo exchange with metals like lithium or magnesium to form organometallic reagents

Applications in Scientific Research

2-Amino-3-bromo-4-fluorophenol serves as a valuable compound in various scientific fields due to its unique structural features and reactivity.

Chemical Synthesis Applications

In organic synthesis, this compound functions as:

-

An intermediate in the synthesis of complex organic molecules

-

A building block for pharmaceutical and agrochemical development

-

A precursor for various heterocyclic compounds through cyclization reactions

The presence of multiple functional groups allows for selective transformations, making it a versatile starting material for diverse synthetic pathways.

Biological Research Applications

In biological research, 2-Amino-3-bromo-4-fluorophenol has been utilized for:

-

Enzyme inhibition studies: The compound's structure allows it to interact with enzyme active sites

-

Biological probes: Used in assays to detect specific biological activities

-

Structure-activity relationship studies: Providing insights into how structural modifications affect biological activity

Industrial Applications

In industrial contexts, this compound contributes to:

-

Production of dyes and pigments: The aromatic structure with multiple substituents provides chromophoric properties

-

Development of specialty chemicals: Used in the formulation of various industrial products

-

Manufacturing of advanced materials: Contributes to the synthesis of polymers and other materials with specific properties

Biological Activity and Mechanisms of Action

The biological activity of 2-Amino-3-bromo-4-fluorophenol is influenced by its unique structural features, particularly the combination of amino, bromine, and fluorine substituents on the phenolic ring.

Molecular Interactions

The compound's biological interactions are facilitated by:

-

Hydrogen bonding capabilities: Both the amino and hydroxyl groups can form hydrogen bonds with biological targets

-

Halogen bonding: Bromine and fluorine atoms can form halogen bonds with electron-rich sites in biological macromolecules

-

π-stacking interactions: The aromatic ring can participate in π-stacking with aromatic amino acid residues in proteins

Enzyme Inhibition Mechanisms

When functioning as an enzyme inhibitor, 2-Amino-3-bromo-4-fluorophenol may act through:

-

Competitive inhibition: Binding to the active site of enzymes, preventing substrate access

-

Allosteric modulation: Binding to sites away from the active site, altering enzyme conformation and activity

-

Covalent modification: Potentially forming covalent bonds with nucleophilic residues in enzymes

The specific mechanisms depend on the particular enzyme and the biological context in which the compound is studied.

Comparative Analysis with Similar Compounds

Understanding how 2-Amino-3-bromo-4-fluorophenol compares to structurally related compounds provides insights into structure-activity relationships and potential applications.

Comparison with Other Halogenated Aminophenols

| Compound | Structural Differences | Key Property Differences |

|---|---|---|

| 2-Amino-4-fluorophenol | Lacks bromine at 3-position | Lower molecular weight, potentially different reactivity patterns |

| 3-Fluoro-4-bromophenol | Lacks amino group, different position of substituents | Different hydrogen bonding capabilities, altered chemical reactivity |

| 2-Amino-4-bromo-3-fluorophenol | Different positions of bromine and fluorine | Altered electronic distribution, different reactivity profile |

The position and nature of the substituents significantly impact the compound's physical properties, chemical reactivity, and biological activity .

Structure-Activity Relationships

The specific arrangement of functional groups in 2-Amino-3-bromo-4-fluorophenol contributes to its distinctive characteristics:

-

The amino group at the 2-position provides nucleophilicity and hydrogen bond donation capability

-

The bromine at the 3-position offers a site for coupling reactions and influences electronic distribution

-

The fluorine at the 4-position affects lipophilicity and metabolic stability

-

The hydroxyl group provides hydrogen bonding capability and acidic properties

These structural features collectively determine the compound's behavior in chemical and biological systems.

| Supplier | Lead Time | Purity | Available Quantities | Price Range ($) |

|---|---|---|---|---|

| Angene International Limited | 5 days | 95% | 100 mg - 25 g | 167 - 4,504 |

| Accela ChemBio Inc. | 10 days | 95% | 100 mg - 25 g | 149 - 3,600 |

This indicates that the compound is accessible for research purposes, though at varying price points depending on quantity and supplier .

Quality Considerations

When sourcing 2-Amino-3-bromo-4-fluorophenol for research or industrial applications, several factors should be considered:

-

Purity: Typically available at 95% purity or higher

-

Form: Usually supplied as a solid

-

Storage requirements: Often requires storage in a cool, dry place protected from light

-

Stability: May be sensitive to oxidation and should be stored under inert conditions

Proper handling and storage are essential to maintain the compound's integrity for experimental use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume